molecular formula C8H9NO2 B112153 Benzo[d][1,3]dioxol-4-ylmethanamine CAS No. 182634-34-0

Benzo[d][1,3]dioxol-4-ylmethanamine

Cat. No. B112153
M. Wt: 151.16 g/mol
InChI Key: WOSCKVGRNOPBKO-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-4-ylmethanamine is a chemical compound with the molecular formula C8H9NO2 . It is also known by other names such as 2H-1,3-benzodioxol-4-ylmethanamine and 1,3-Benzodioxole-4-methanamine .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .


Molecular Structure Analysis

The molecular structure of Benzo[d][1,3]dioxol-4-ylmethanamine includes 11 heavy atoms . The InChI representation of the molecule is InChI=1S/C8H9NO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5,9H2 .


Chemical Reactions Analysis

While specific chemical reactions involving Benzo[d][1,3]dioxol-4-ylmethanamine are not detailed in the search results, the compound has been used in the synthesis of novel organoselenium compounds and anticancer agents .


Physical And Chemical Properties Analysis

Benzo[d][1,3]dioxol-4-ylmethanamine has a molecular weight of 151.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 151.063328530 g/mol .

Scientific Research Applications

Pharmacological Potential of Benzoxaborole Derivatives

Benzoxaborole compounds, similar in their heterocyclic nature to benzo[d][1,3]dioxol-4-ylmethanamine, have found significant applications in medicinal chemistry due to their unique physicochemical and drug-like properties. Two derivatives are clinically used for treating onychomycosis (tavaborole) and atopic dermatitis (crisaborole), with several others undergoing clinical trials. These compounds target enzymes critical in the life cycle of pathogens (fungal, protozoan, bacterial, viral) and the human enzyme phosphodiesterase 4, indicating a broad spectrum of potential pharmacological applications (Nocentini, Supuran, & Winum, 2018).

Antimicrobial Applications of Benzoxazinoids

Benzoxazinoids, including benzoxazinones and benzoxazolinones, exhibit roles in plant defense against microbiological threats, suggesting potential as antimicrobial scaffolds. The 1,4-benzoxazin-3-one backbone specifically has been explored for designing new antimicrobial compounds, demonstrating potent activity against pathogenic fungi and bacteria. This highlights the structural versatility and potential of related heterocyclic compounds in antimicrobial research (de Bruijn, Gruppen, & Vincken, 2018).

Synthetic and Pharmacological Applications

The synthesis and chemical transformations of benzoxathiin derivatives, including those with a sultone core like 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, have been explored for their potential in creating new molecular systems with pharmacological properties. Although the studies are limited, the structural similarity to coumarin suggests potential anticoagulant, antimicrobial, and antitumor properties, warranting further exploration in the context of compounds like benzo[d][1,3]dioxol-4-ylmethanamine (Hryhoriv, Lega, & Shemchuk, 2021).

Safety And Hazards

The safety information available indicates that Benzo[d][1,3]dioxol-4-ylmethanamine carries the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 .

Future Directions

While specific future directions for Benzo[d][1,3]dioxol-4-ylmethanamine are not detailed in the search results, the compound’s use in the synthesis of novel organoselenium compounds and anticancer agents suggests potential applications in pharmaceutical research .

properties

IUPAC Name

1,3-benzodioxol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSCKVGRNOPBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600120
Record name 1-(2H-1,3-Benzodioxol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-4-ylmethanamine

CAS RN

182634-34-0
Record name 1-(2H-1,3-Benzodioxol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,3-benzodioxol-4-ylmethanamine
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